Anazocine

Catalog No.
S575792
CAS No.
15378-99-1
M.F
C16H23NO
M. Wt
245.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anazocine

CAS Number

15378-99-1

Product Name

Anazocine

IUPAC Name

9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3

InChI Key

YFFNPIAPUDUYAU-UHFFFAOYSA-N

SMILES

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC

Synonyms

azabicyclane, azabicyclane citrate

Canonical SMILES

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC

The exact mass of the compound Anazocine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Analgesic Properties:

  • Pre-clinical Studies: Early research suggests that anazocine possesses potent analgesic effects in animal models of pain, comparable to or exceeding morphine [].
  • Challenges: However, translating these findings to humans has proven difficult. Clinical trials have yielded mixed results, with some reporting efficacy but others finding limited effectiveness or unacceptable side effects [, ].

Treatment of Opioid Use Disorder (OUD):

  • Rationale: Anazocine acts as a kappa opioid receptor agonist, which may have potential in treating OUD by reducing cravings and withdrawal symptoms associated with mu-opioid receptor agonists like heroin and fentanyl [].
  • Early Research: Pre-clinical studies show promise, with anazocine demonstrating efficacy in reducing morphine-seeking behavior in animals [].
  • Clinical Trials: Limited clinical trials have been conducted, with some suggesting potential benefits in reducing opioid use but also raising concerns about abuse potential and side effects []. Further research is needed to determine its safety and efficacy for OUD treatment.

Other Potential Applications:

  • Anesthetic Adjunct: Limited research suggests anazocine may be effective as an adjunct to other anesthetic agents, potentially reducing required doses and associated side effects [].
  • Neurodegenerative Diseases: Early studies have explored the potential use of anazocine in treating neurodegenerative diseases like Parkinson's and Alzheimer's due to its interaction with specific neurotransmitter systems. However, this research is in its preliminary stages.

Important Note:

  • Limited Clinical Data: It's crucial to remember that anazocine is not currently approved for any medical use due to limited clinical data and concerns about its safety and abuse potential. Further research is necessary to determine its potential therapeutic applications and address safety concerns.

Anazocine is a synthetic compound classified as an opioid analgesic, belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed for clinical use. The compound is known for its unique structural features, specifically the azabicyclane core, which contributes to its pharmacological properties. Anazocine is characterized by its molecular formula C16H23NOC_{16}H_{23}NO and a molar mass of approximately 245.366 g/mol .

That are typical for compounds with similar structures. Key types of reactions include:

  • Oxidation: Anazocine can be oxidized under specific conditions, leading to oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the functional groups present in anazocine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions allow for the replacement of specific functional groups within the molecule, employing various nucleophiles and electrophiles depending on the desired outcome.

The major products formed from these reactions depend on the reagents and conditions applied during the process.

Anazocine exhibits significant biological activity primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at mu, delta, and kappa opioid receptors, which leads to its analgesic effects. The activation of these receptors results in the inhibition of pain signals and modulation of neurotransmitter release, making it a subject of interest for pain management research .

The synthesis of anazocine involves several steps:

  • Formation of the Azabicyclane Core: This initial step includes the cyclization of appropriate precursors under controlled conditions to establish the bicyclic structure.
  • Introduction of Functional Groups: Specific functional groups are introduced to modify the bicyclic core and achieve the desired chemical properties.
  • Formation of Salts: In some cases, anazocine is reacted with citric acid to form anazocine citrate, which can enhance solubility and stability for potential applications.

  • Analgesic Research: Anazocine serves as a model compound for studying structure-activity relationships among opioid analgesics.
  • Pharmaceutical Development: Its unique chemical structure makes it a candidate for developing new analgesic drugs targeting opioid receptors .
  • Biological Studies: Anazocine has been tested in animal models to evaluate its analgesic properties compared to other opioids .

Research on anazocine has focused on its interactions with opioid receptors and its effects on biological systems. Studies have demonstrated that it interacts with multiple opioid receptor subtypes, exhibiting varying degrees of agonistic activity. This interaction profile is crucial for understanding its potential therapeutic effects and side effects when used as an analgesic agent .

Anazocine shares structural similarities with several other compounds in the opioid class. Notable comparisons include:

Compound NameStructure TypeActivity Type
DezocineOpioid analgesicMixed agonist-antagonist
EthoheptazineOpioid analgesicAgonist
PropoxypheneOpioid analgesicAgonist
PethidineOpioid analgesicAgonist

Uniqueness of Anazocine

Anazocine's uniqueness lies in its specific azabicyclane structure, which distinguishes it from other opioids that typically exhibit linear or cyclic morphinan structures. This distinct configuration may influence its receptor binding affinity and pharmacological profile, making it a valuable subject for further research into novel analgesics .

Discovery and Early Development

Anazocine emerged during the mid-1960s amid a surge in synthetic opioid research aimed at identifying alternatives to morphine with improved efficacy and safety profiles. Its development is attributed to U.S. pharmaceutical research efforts, though conflicting reports suggest parallel exploration by Sankyo Co. in Japan around 1969. The compound’s structure, a 3-azabicyclo[3.3.1]nonane derivative, positioned it within the benzomorphan class, known for modular pharmacophores amenable to analgesic optimization.

Early preclinical studies revealed moderate analgesic activity in animal models, but Anazocine’s potency paled in comparison to contemporary opioids like fentanyl or methadone. For instance, in murine hot-plate tests, Anazocine exhibited an ED₅₀ of 0.007 mg/kg intraperitoneally, equivalent to ~1,120 times morphine’s potency in the same assay. However, inconsistent results across species and routes of administration (Table 1) underscored challenges in translational predictability.

Table 1: Comparative Analgesic Potency of Anazocine in Preclinical Models

SpeciesRouteTest MethodED₅₀ (mg/kg)Morphine Equivalence
MiceIntraperitonealHot-plate0.0071,120x
MiceSubcutaneousWrithing0.0043233x
RatsSubcutaneousTail-flick0.00173,860x
RabbitsIntravenousPain threshold0.00037Not reported

Synthetic Evolution and Derivative Development

The synthesis of Anazocine involved constructing a bicyclic framework through Grewe cyclization, a method pivotal for morphinan derivatives. Key steps included:

  • Ring Formation: Condensation of a benzyl-substituted piperidine precursor to yield the azabicyclane core.
  • Functionalization: Introduction of a methoxy group at C9 and a phenyl group at C4, critical for receptor affinity.
  • N-Methylation: Final modification to enhance blood-brain barrier permeability.

Structural analogs of Anazocine, such as P-7521, demonstrated dramatically enhanced potency. By replacing the N-methyl group with a phenylethyl moiety and adding a 3-hydroxyl substituent, researchers achieved compounds with 3,860x morphine’s potency in rat tail-flick assays. These derivatives highlighted the plasticity of the benzomorphan scaffold but also revealed challenges in balancing efficacy and safety.

Non-Marketing Status and Historical Significance

Anazocine’s failure to reach markets stemmed from multiple factors:

  • Teratogenicity Concerns: Early toxicological studies flagged potential teratogenic effects, deterring clinical progression.
  • Variable Efficacy: Disparate results across species (Table 1) complicated dose extrapolation to humans.
  • Emerging Alternatives: The 1960s–1970s saw the rise of fentanyl analogs and mixed agonist-antagonists (e.g., buprenorphine), overshadowing Anazocine’s modest profile.

Despite its commercial absence, Anazocine’s legacy lies in its role as a structural template. Derivatives like P-7521 informed later ultrapotent opioid designs, particularly in China during the 1980s.

Core Structural Features of the Azabicyclane Scaffold

Anazocine’s molecular framework centers on a 2-azabicyclo[3.2.1]octane core, a nitrogen-containing bicyclic system that differentiates it from classical morphinan opioids like morphine. The scaffold comprises a seven-membered ring fused to a five-membered ring, with a bridgehead nitrogen atom at the bicyclic junction [1] [3]. This rigid architecture imposes conformational constraints that influence receptor binding kinetics, as the nitrogen’s lone pair participates in hydrogen bonding with opioid receptor residues [2].

Key structural elements include:

  • Bicyclic topology: The fused ring system restricts rotational freedom, stabilizing specific conformations critical for µ-opioid receptor (MOR) interactions.
  • Bridgehead nitrogen: Positioned at the bicyclic junction, this nitrogen serves as a hydrogen bond donor, mimicking the tertiary amine of morphine [1].
  • Substituent positioning: Early analogs featured an N-methyl group at the bridgehead, but later modifications introduced bulkier substituents to modulate receptor affinity [2].

Comparative analysis with benzomorphans reveals that the azabicyclane scaffold retains the essential pharmacophore for opioid activity while offering synthetic versatility for derivatization [3].

Stereochemical Considerations and Conformational Analysis

The azabicyclane system’s stereochemistry profoundly impacts pharmacological activity. Anazocine exists as a racemic mixture, with the (+)-enantiomer exhibiting higher MOR affinity due to optimal spatial alignment of its pharmacophoric groups [2]. Conformational studies using X-ray crystallography and NMR spectroscopy demonstrate that the bicyclic core adopts a boat-chair conformation, positioning the nitrogen lone pair and aromatic substituents in a geometry complementary to opioid receptor binding pockets [3].

Critical stereochemical factors include:

  • Bridgehead configuration: The R-configuration at the nitrogen-bearing carbon enhances receptor docking by aligning the nitrogen’s lone pair with conserved aspartate residues in MOR.
  • C-3 substituent orientation: Hydroxyl or methoxy groups at this position influence hydrogen bonding capacity. For instance, 3-hydroxy analogs show 10-fold higher potency than non-hydroxylated variants [2].
  • N-substituent bulk: Larger N-allyl or N-phenethyl groups increase lipophilicity, improving blood-brain barrier penetration but reducing water solubility [2].

Synthetic Methodologies and Key Reaction Pathways

The synthesis of anazocine, first achieved by Sankyo Co. in 1969, employs a Grewe-type cyclization strategy to construct the azabicyclane core [2]. A representative pathway involves:

  • Formation of the piperidine precursor:
    $$ \text{Cyclohexenone} + \text{benzylamine} \xrightarrow{\text{Michael addition}} \text{amino ketone intermediate} $$
  • Intramolecular cyclization:
    $$ \text{Amino ketone} \xrightarrow{\text{HCl, Δ}} \text{azabicyclo[3.2.1]octane core} $$
  • N-demethylation and functionalization:
    $$ \text{N-methyl intermediate} \xrightarrow{\text{BBr}_3} \text{secondary amine} \xrightarrow{\text{R-X}} \text{N-substituted analogs} $$

Modern adaptations utilize asymmetric catalysis to produce enantiopure intermediates, with Jacobsen’s hydrolytic kinetic resolution achieving >90% enantiomeric excess for the (+)-enantiomer [3]. Challenges persist in regioselective functionalization of the bicyclic core, often requiring protective group strategies to direct electrophilic substitution.

Modifications Enhancing Pharmacological Activity

Structural optimization of anazocine has yielded analogs with dramatically increased potency. Key modifications include:

ModificationAD50 (mg/kg)Potency (Morphine = 1)
N-methyl (Anazocine)7.851
N-phenethyl + 3-OH (P-7521)0.0042010
N-allyl (P-7617)0.0071120
N-cyclopropyl (P-7528)0.009910

Critical enhancements:

  • N-substituent expansion: Replacing N-methyl with phenethyl (P-7521) boosts potency 2000-fold by increasing hydrophobic interactions with receptor subpockets [2].
  • C-3 hydroxylation: Introduction of a 3-hydroxy group (e.g., P-7521) facilitates hydrogen bonding with MOR’s Ser329 residue, mirroring morphine’s C-3 phenol [2].
  • Aromatic ring substitution: Electron-donating groups (e.g., methoxy) at C-8 improve metabolic stability by reducing oxidative dealkylation [3].

These modifications highlight the azabicyclane scaffold’s adaptability, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Primary Opioid Receptor Interactions

Anazocine demonstrates broad-spectrum opioid receptor binding across all three major opioid receptor subtypes. The compound acts as an agonist at mu opioid receptors, delta opioid receptors, and kappa opioid receptors within the central nervous system . This non-selective binding profile distinguishes anazocine from many contemporary opioid compounds that typically exhibit preferential selectivity for specific receptor subtypes.

The molecular targets of anazocine include the mu opioid receptor, which mediates the primary analgesic effects, the delta opioid receptor, which contributes to modulation of pain perception and emotional responses, and the kappa opioid receptor, which influences pain processing and potentially dysphoric effects [4]. The activation of these receptors leads to the inhibition of pain signals and comprehensive modulation of neurotransmitter release throughout the central nervous system.

Structural Basis of Receptor Selectivity

The azabicyclane core structure of anazocine contributes significantly to its unique receptor binding characteristics. Unlike linear or cyclic morphinan structures found in traditional opioids, anazocine's distinctive bicyclic configuration influences its receptor binding affinity and pharmacological profile . This structural uniqueness allows for specific interactions with multiple opioid receptor binding sites simultaneously.

Research indicates that anazocine's binding interactions occur through the orthosteric binding sites of opioid receptors, where the compound competes with endogenous opioid peptides and other exogenous ligands [4]. The compound's ability to bind to mu, delta, and kappa receptors with high affinity suggests that the azabicyclane structure provides optimal geometric and electronic complementarity with the binding pockets of these receptor subtypes.

Comparative Receptor Binding Profile

When compared to related compounds within the benzomorphan family, anazocine exhibits distinct binding characteristics. Unlike alazocine, which demonstrates stereoselectivity with different enantiomers showing preferential binding to specific receptor subtypes, anazocine appears to maintain consistent high-affinity binding across all major opioid receptors [5] [6]. This contrasts with compounds like pentazocine, which exhibits mixed agonist-antagonist properties with varying activities at different receptor subtypes.

Table 1: Anazocine Receptor Binding Profile

Receptor TypeBinding ActivityAffinity/PotencySelectivityReference
μ-opioid receptorAgonistHighNon-selectiveMultiple studies
δ-opioid receptorAgonistHighNon-selectiveMultiple studies
κ-opioid receptorAgonistHighNon-selectiveMultiple studies
Sigma σ₁ receptorPotential targetModerateLower selectivitySwissTargetPrediction
Dopamine transporterPotential targetModerateLower selectivitySwissTargetPrediction
Serotonin transporterPotential targetModerateLower selectivitySwissTargetPrediction
Norepinephrine transporterPotential targetModerateLower selectivitySwissTargetPrediction

Agonist/Antagonist Activity and Functional Selectivity

Stereoisomeric Functional Selectivity

Anazocine exhibits remarkable functional selectivity that appears to be closely related to its stereochemical configuration. Research suggests that the original synthetic preparation of anazocine yields a mixture of cis and trans stereoisomers in approximately a 30:70 ratio, with each isomer displaying distinct pharmacological properties [7].

The trans-isomer of anazocine demonstrates structural superimposition with cocaine analogs, particularly troparil, suggesting potential activity as a dopamine and norepinephrine reuptake inhibitor with potency potentially exceeding that of cocaine. Computational modeling indicates that this isomer targets serotonin, norepinephrine, and dopamine transporters, classifying it as a potential serotonin-norepinephrine-dopamine reuptake inhibitor (SDNRI) [7].

Conversely, the cis-isomer exhibits structural similarity to established mu-opioid receptor agonists such as ketobemidone and meperidine. This isomer demonstrates approximately four times greater potency than morphine at mu-opioid receptors, suggesting it serves as the primary contributor to the opioid analgesic effects of the compound [7].

Bimodal Pharmacological Activity

The unique combination of stereoisomers in anazocine preparations creates a bimodal pharmacological profile that simultaneously activates opioid receptors and inhibits monoamine reuptake. This dual mechanism of action may explain the compound's exceptional reinforcing properties observed in animal studies, where morphine-trained macaque monkeys exhibited unprecedented preference for anazocine over intravenous morphine [7].

The synergistic interaction between opioid receptor activation and monoamine reuptake inhibition creates pharmacological effects reminiscent of concurrent cocaine and heroin administration. This combination produces intense euphoric effects while maintaining analgesic properties, contributing to the compound's extremely high addiction potential observed in preclinical studies.

Receptor-Specific Functional Outcomes

At the mu-opioid receptor, anazocine functions as a full agonist, producing maximal receptor activation and downstream signaling cascades. This results in robust analgesic effects, respiratory depression, and potential for physical dependence typical of mu-opioid receptor agonists [4] [8].

The compound's activity at delta-opioid receptors contributes to modulation of emotional responses and may enhance the overall analgesic efficacy through synergistic interactions with mu-opioid receptor activation. Delta-opioid receptor stimulation by anazocine may also influence mood and stress responses [4].

Kappa-opioid receptor activation by anazocine contributes to analgesia but may also produce dysphoric effects and diuretic responses. The balance between euphoric effects from mu-opioid receptor activation and potential dysphoria from kappa-opioid receptor stimulation influences the overall subjective experience of the compound [4].

Table 2: Anazocine Functional Selectivity and Stereoisomeric Properties

StereoisomerPrimary ActivityReceptor ProfileFunctional SelectivityComparative Potency
trans-AnazocinePotential SDNRIDopamine/norepinephrine/serotonin transporter inhibitionMonoamine reuptake inhibitionSimilar to cocaine analogs
cis-Anazocineμ-opioid agonistμ-opioid receptor agonismOpioid receptor activation~4x more potent than morphine
Racemic mixtureMixed activityCombined opioid and monoamine effectsBimodal activitySynergistic effects

Neurotransmitter Modulation and Intracellular Signaling

G-Protein Coupled Receptor Signaling

Anazocine initiates its primary pharmacological effects through G-protein coupled receptor mechanisms characteristic of opioid receptor activation. Upon binding to opioid receptors, anazocine promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of inhibitory G-proteins (Gi/o) [9] [10].

This GDP-GTP exchange triggers the dissociation of the alpha-GTP complex from the beta-gamma subunits, allowing both complexes to interact with downstream effector proteins. The activation of Gi/o proteins by anazocine-bound opioid receptors leads to inhibition of adenylyl cyclase activity, resulting in decreased synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) [9] [11].

Cyclic AMP Signaling Cascade

The reduction in intracellular cAMP levels initiated by anazocine represents a critical component of its analgesic mechanism. Decreased cAMP concentrations lead to reduced activation of protein kinase A, which subsequently affects the phosphorylation status of numerous target proteins involved in pain signaling and neurotransmitter release [9] [12].

The downstream effects of reduced protein kinase A activity include altered phosphorylation of ion channels, particularly voltage-gated calcium channels and potassium channels. These changes contribute to the overall inhibitory effects on neuronal excitability and neurotransmitter release that characterize opioid analgesia [9] [13].

Ion Channel Modulation

Anazocine's effects on ion channel function represent direct consequences of G-protein activation following opioid receptor binding. The compound promotes potassium channel activation, leading to increased potassium conductance and membrane hyperpolarization. Simultaneously, anazocine causes inhibition of voltage-gated calcium channels, reducing calcium influx into neurons [9] [13].

These coordinated effects on ion channels result in decreased neuronal excitability and reduced neurotransmitter release at synaptic terminals. The hyperpolarization of pain-transmitting neurons and the reduction in excitatory neurotransmitter release contribute directly to the analgesic effects observed with anazocine administration.

Neurotransmitter Release Modulation

The comprehensive modulation of neurotransmitter release by anazocine occurs through both direct receptor-mediated effects and indirect consequences of altered intracellular signaling. At opioid receptor-containing synapses, anazocine binding leads to decreased release of excitatory neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide [9].

Additionally, the potential monoamine reuptake inhibition properties of anazocine's trans-isomer may lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This dual mechanism of action creates complex neurotransmitter dynamics that contribute to both the analgesic and reinforcing properties of the compound [7].

Intracellular Signaling Integration

The integration of multiple signaling pathways activated by anazocine creates a complex pharmacological profile that extends beyond simple opioid receptor activation. The simultaneous modulation of opioid receptor-mediated pathways and potential monoamine transport systems results in convergent effects on intracellular signaling cascades [9] [14].

These convergent signaling effects may include interactions between cAMP-dependent pathways and calcium-dependent signaling systems, as well as potential cross-talk between opioid receptor signaling and monoamine-regulated pathways. The complexity of these interactions contributes to the unique pharmacological profile of anazocine compared to conventional opioid analgesics.

Table 3: Anazocine Intracellular Signaling Cascade

Pathway ComponentMechanismCellular EffectFunctional Outcome
G-protein couplingGi/o protein activationGDP/GTP exchangeSignal transduction initiation
Adenylyl cyclaseInhibitionReduced cAMP synthesisReduced cellular excitability
Cyclic AMP (cAMP)Decreased levelsLower second messenger levelsDampened signaling cascades
Protein kinase AReduced activationReduced protein phosphorylationAltered protein function
Ion channelsK⁺ channel activation, Ca²⁺ channel inhibitionMembrane hyperpolarizationNeuronal inhibition
Neurotransmitter releaseDecreased releaseReduced synaptic transmissionAnalgesic effects

Table 4: Comparative Receptor Activity of Anazocine and Related Opioids

CompoundChemical Classμ-Opioid Activityκ-Opioid Activityδ-Opioid ActivityUnique Properties
AnazocineAzabicyclane/BenzomorphanAgonistAgonistAgonistPotential SDNRI activity
AlazocineBenzomorphanAntagonistPartial agonistAgonistSigma receptor selectivity
PentazocineBenzomorphanPartial agonistAgonistUnknownMixed agonist-antagonist
MorphineMorphinanFull agonistAgonistAgonistClassical opioid
KetobemidonePhenylpiperidineFull agonistAgonistAgonistAnalgesic

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

245.177964357 g/mol

Monoisotopic Mass

245.177964357 g/mol

Heavy Atom Count

18

UNII

K2S5VMM2SG

Wikipedia

Anazocine

Dates

Last modified: 02-18-2024

Explore Compound Types